molecular formula C10H13NO3 B14435106 1-Nitro-3-(propoxymethyl)benzene CAS No. 80171-40-0

1-Nitro-3-(propoxymethyl)benzene

Cat. No.: B14435106
CAS No.: 80171-40-0
M. Wt: 195.21 g/mol
InChI Key: JSBSRQZVRQKUFP-UHFFFAOYSA-N
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Description

1-Nitro-3-(propoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a nitro group (NO₂) and a propoxymethyl group (CH₂OCH₂CH₃). This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3-(propoxymethyl)benzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The nitration of benzene derivatives typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures . For instance, nitration of 1-methyl-3-(propoxymethyl)benzene can be achieved by reacting it with nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of nitrobenzene derivatives often involves large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(propoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The nitro group can be reduced to a hydroxylamine (NHOH) or aniline (NH₂) under specific conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Iron (Fe) or tin (Sn) with hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH).

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives with different oxidation states.

    Reduction: Formation of aniline or hydroxylamine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Comparison with Similar Compounds

1-Nitro-3-(propoxymethyl)benzene can be compared with other nitrobenzene derivatives, such as:

    Nitrobenzene: Lacks the propoxymethyl group, making it less versatile in certain synthetic applications.

    1-Nitro-2-(propoxymethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    1-Nitro-4-(propoxymethyl)benzene: Another isomer with distinct properties and uses.

Properties

80171-40-0

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-nitro-3-(propoxymethyl)benzene

InChI

InChI=1S/C10H13NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3

InChI Key

JSBSRQZVRQKUFP-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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